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3,6-Anhydro-D-galactose - 14122-18-0

3,6-Anhydro-D-galactose

Catalog Number: EVT-393564
CAS Number: 14122-18-0
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source and Classification: 3,6-Anhydro-D-galactose is a naturally occurring anhydrosugar primarily found in red seaweed polysaccharides, notably carrageenans. [, ] Carrageenans are classified into various types (kappa, iota, lambda, etc.) based on their sulfation patterns and the presence or absence of 3,6-Anhydro-D-galactose. [, , , ]

Role in Scientific Research: 3,6-Anhydro-D-galactose serves as a critical structural component in carrageenans, influencing their gelling, thickening, and stabilizing properties. [, ] These properties have led to its extensive use in the food, pharmaceutical, and biomedical industries. [, , , , , ] Additionally, the presence of 3,6-Anhydro-D-galactose can serve as a marker to distinguish different types of carrageenans and understand their structure-function relationships. [, , , , ]

Future Directions

Further Elucidation of Carrageenan Metabolism: Continued research on the enzymatic pathways involved in carrageenan degradation and 3,6-Anhydro-D-galactose metabolism in marine bacteria is crucial. [, , , ] This knowledge could lead to more efficient bioconversion processes for producing 3,6-Anhydro-D-galactose and other valuable carrageenan derivatives.

Expanding Applications of 3,6-Anhydro-D-galactose Derivatives: Further investigation into the biological activities of 3,6-Anhydro-D-galactose-containing oligosaccharides could lead to new applications in the pharmaceutical and biomedical fields. [, , , ]

Sustainable Production of 3,6-Anhydro-D-galactose: Developing sustainable and cost-effective methods for producing 3,6-Anhydro-D-galactose from renewable resources like red seaweed is essential to meet the growing demand for this valuable compound. [, ]

Understanding Structure-Function Relationships: Deeper exploration of the influence of 3,6-Anhydro-D-galactose on the physicochemical properties of carrageenans and other polysaccharides will enable more precise tailoring of these materials for specific applications. [, , ]

D-Galactose

    Compound Description: D-Galactose is a naturally occurring monosaccharide and an epimer of glucose, differing only in the orientation of the hydroxyl group at the C4 position. It serves as a fundamental building block for various polysaccharides, including carrageenans [, , , , , , , , , , , , , , , , , , , , , , , , ].

    Relevance: D-Galactose is a direct precursor to 3,6-Anhydro-D-galactose in the biosynthesis of carrageenans. The enzymatic conversion of D-galactose residues within carrageenan precursors to 3,6-Anhydro-D-galactose is a critical step in determining the gelling properties of these polysaccharides [, , , , , ].

κ-Carrageenan

    Compound Description: κ-Carrageenan is a linear sulfated polysaccharide belonging to the carrageenan family. It is composed of repeating disaccharide units of D-galactose and 3,6-Anhydro-D-galactose, with sulfate groups attached to specific hydroxyl groups on these sugar units [, , , , , , , , , , , , , , , , , ].

    Relevance: κ-Carrageenan is a major source of 3,6-Anhydro-D-galactose. The presence of 3,6-Anhydro-D-galactose in κ-Carrageenan is crucial for its gelling ability. Different species of seaweed produce varying compositions of carrageenans, impacting the ratio of 3,6-Anhydro-D-galactose to other sugar residues, ultimately affecting the physical properties of the extracted carrageenans [, , , , , , , , ].

λ-Carrageenan

    Compound Description: λ-Carrageenan, another member of the carrageenan family, is a sulfated polysaccharide primarily composed of D-galactose units with a higher degree of sulfation compared to κ-carrageenan. It contains only trace amounts of 3,6-Anhydro-D-galactose [, , ].

    Relevance: Unlike κ-carrageenan, λ-carrageenan lacks significant gelling ability due to its low 3,6-Anhydro-D-galactose content, highlighting the importance of 3,6-Anhydro-D-galactose in the gelation properties of carrageenans [, ].

ι-Carrageenan

    Compound Description: ι-Carrageenan is a gelling sulfated polysaccharide composed of repeating disaccharide units of D-galactose-4-sulfate and 3,6-Anhydro-D-galactose-2-sulfate [, , , , ]. It is structurally similar to κ-carrageenan but differs in the sulfation pattern and the presence of a higher proportion of 2-sulfated 3,6-anhydro-D-galactose units.

    Relevance: Similar to κ-carrageenan, ι-carrageenan also contains 3,6-Anhydro-D-galactose as a key structural component, contributing to its gelling properties. The specific arrangement of sulfate groups in ι-carrageenan, including those on 3,6-Anhydro-D-galactose, influences its interaction with cations like calcium, influencing its gel strength and texture compared to κ-carrageenan [, , , , ].

μ-Carrageenan

    Compound Description: μ-Carrageenan is a precursor polysaccharide in the biosynthesis of κ-carrageenan. It features D-galactose units linked to D-galactose-6-sulfate units [].

    Relevance: μ-Carrageenan is converted to κ-carrageenan through enzymatic desulfation and subsequent formation of 3,6-Anhydro-D-galactose. This conversion highlights the crucial role of 3,6-Anhydro-D-galactose in the transition from a non-gelling precursor to a gelling carrageenan [].

4-O-β-D-galactopyranosyl-3,6-anhydro-D-galactose (Carrabiose)

    Compound Description: Carrabiose is a disaccharide consisting of D-galactose and 3,6-Anhydro-D-galactose linked through a β-1,4-glycosidic bond [, ].

    Relevance: Carrabiose represents the fundamental repeating unit in various carrageenans, including κ-carrageenan. Its presence is indicative of the backbone structure found in these gelling polysaccharides [, ].

3,6-Anhydro-L-galactose

    Compound Description: 3,6-Anhydro-L-galactose is the enantiomer of 3,6-Anhydro-D-galactose [, , ]. It is found in some algal polysaccharides and contributes to their structural complexity.

    Relevance: The presence of 3,6-Anhydro-L-galactose in certain algal polysaccharides, alongside its D-enantiomer, emphasizes the diversity of anhydrogalactose-containing structures found in nature and provides insights into the biosynthetic pathways of these polysaccharides [, , ].

D-galactose 2,6-disulphate

    Compound Description: D-galactose 2,6-disulphate is a sulfated derivative of D-galactose, containing sulfate groups at positions 2 and 6 [, ].

    Relevance: D-galactose 2,6-disulphate can be a constituent of carrageenan structures. Alkaline treatment can convert D-galactose 2,6-disulphate to 3,6-Anhydro-D-galactose, illustrating a potential pathway for modifying the gelling properties of carrageenans [, ].

2-O-methyl-3,6-anhydro-L-galactose

    Compound Description: 2-O-methyl-3,6-anhydro-L-galactose is a methylated derivative of 3,6-Anhydro-L-galactose, typically found in lower concentrations compared to its unmethylated counterpart in specific algal polysaccharides [].

    Relevance: Similar to 3,6-Anhydro-L-galactose, the presence of 2-O-methyl-3,6-anhydro-L-galactose highlights the structural diversity of carrageenans and related algal polysaccharides [].

6-O-methyl-D-galactose

    Compound Description: 6-O-methyl-D-galactose is a methylated derivative of D-galactose, where a methyl group replaces the hydrogen atom of the hydroxyl group at position 6 [, ].

    Relevance: The presence of 6-O-methyl-D-galactose in certain carrageenans, along with 3,6-Anhydro-D-galactose, further illustrates the structural variations that can exist within this family of polysaccharides [, ].

β-Neocarrabiose (β-NC2)

    Compound Description: β-Neocarrabiose is a disaccharide composed of two D-galactose units linked through a β-1,3 linkage []. It is a structural isomer of carrabiose.

    Relevance: While not directly containing 3,6-Anhydro-D-galactose, β-neocarrabiose can be produced through enzymatic hydrolysis of carrageenans, indicating a potential application of carrageenan-degrading enzymes in producing structurally diverse oligosaccharides with potential bioactivity [].

Source and Classification

3,6-Anhydro-D-galactose is classified as an anhydro sugar, specifically a derivative of D-galactose. It is commonly found in the structure of polysaccharides like agarose and carrageenan, which are extracted from marine algae. This compound plays a critical role in the gel-forming properties of these polysaccharides, contributing to their functional applications in food and biotechnology .

Synthesis Analysis

The synthesis of 3,6-anhydro-D-galactose can be achieved through several methods, primarily involving the degradation of agar or carrageenan. A notable method includes:

  1. Acid Hydrolysis: Agarose is treated with a weak acid (e.g., acetic acid or citric acid) at concentrations ranging from 0.5% to 60% (w/v) at temperatures between 40°C and 150°C for 30 minutes to 6 hours. This process yields agarooligosaccharides.
  2. Enzymatic Reaction: The agarooligosaccharides are then subjected to enzymatic degradation using specific enzymes such as agarose-degrading enzymes and neoagarobiose hydrolases. This reaction typically occurs at temperatures of 20°C to 40°C for durations of 30 minutes to 7 days, facilitating the conversion into D-galactose and 3,6-anhydro-D-galactose .
Molecular Structure Analysis

3,6-Anhydro-D-galactose has a unique molecular structure characterized by the absence of a hydroxyl group at the C-6 position, forming an anhydro ring between the C-3 and C-6 atoms. Its chemical formula is C6H10O5C_6H_{10}O_5, with a molar mass of approximately 162.14 g/mol. The structural representation reveals that it exists predominantly in a pyranose form, which can undergo conformational changes under varying conditions .

Structural Features:

  • Anhydro Ring: The formation of the anhydro ring significantly alters its reactivity compared to D-galactose.
  • Stereochemistry: The compound exists in multiple stereoisomeric forms due to the chiral centers present in its structure.
Chemical Reactions Analysis

3,6-Anhydro-D-galactose participates in various chemical reactions typical of carbohydrates. Key reactions include:

  • Glycosylation: It can act as a glycosyl donor in synthetic organic chemistry, facilitating the formation of glycosidic bonds with other sugars or aglycones.
  • Dehydration Reactions: Under acidic conditions, it can undergo dehydration to form furfural or hydroxymethylfurfural (HMF), which are valuable intermediates in organic synthesis .
  • Sulfation: The compound can also be sulfated to enhance its solubility and reactivity in biological systems.
Mechanism of Action

The mechanism by which 3,6-anhydro-D-galactose exerts its effects primarily involves its role as a structural component in polysaccharides that influence gel formation and viscosity. In biochemical processes, it interacts with various enzymes that catalyze its conversion into other bioactive compounds. For example, during the biosynthesis of agarose, specific sulfurylases catalyze the formation of the anhydro ring through nucleophilic substitution mechanisms .

Physical and Chemical Properties Analysis

3,6-Anhydro-D-galactose exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water but less soluble than its parent sugar D-galactose due to the presence of the anhydro ring.
  • Melting Point: The melting point is typically around 150°C.
  • Viscosity: Solutions containing this compound tend to exhibit increased viscosity due to intermolecular interactions within gel matrices formed by polysaccharides containing it .
Applications

The applications of 3,6-anhydro-D-galactose are diverse:

  1. Food Industry: It is used as a gelling agent and stabilizer in food products.
  2. Pharmaceuticals: Its ability to form hydrogels makes it suitable for drug delivery systems.
  3. Biotechnology: It serves as a substrate for enzyme studies and synthetic reactions involving glycosylation .
  4. Research: Investigations into its role in polysaccharide biosynthesis contribute to understanding carbohydrate chemistry.
Structural Characterization of 3,6-Anhydro-D-galactose

Molecular Configuration and Stereochemical Properties

3,6-Anhydro-D-galactose (C₆H₁₀O₅, molecular weight: 162.14 g/mol) is a bicyclic monosaccharide derivative characterized by an intramolecular ether bridge between C3 and C6 atoms, fundamentally altering its stereochemical behavior compared to standard galactopyranose rings. This structural constraint creates a [2,6]-dioxabicyclo[3.2.1]octane system with specific stereochemistry designated as (1S,4R,5R,8R)-2,6-dioxabicyclo[3.2.1]octane-3,4,8-triol [4] [10]. The formation of the 3,6-anhydro ring imposes a pronounced flattening of the pyranose chair conformation, rendering the sugar ring exceptionally rigid. This rigidity significantly impacts its overall molecular flexibility and subsequent reactivity, as confirmed through crystallographic analyses and quantum mechanical calculations [5] [2]. The bicyclic structure locks the sugar into a specific spatial arrangement where the anhydro bridge forces a distinct ring flip compared to D-galactose, profoundly influencing its interactions within polysaccharide matrices like carrageenans and agars [3] [7].

Conformational Analysis in Polysaccharide Matrices

Within polysaccharide systems, particularly carrageenans, 3,6-anhydro-α-D-galactose adopts highly constrained conformational itineraries due to its bicyclic structure. Density Functional Theory (DFT) and MP2 (Møller-Plesset second-order perturbation theory) studies reveal that the conformational landscape of this monosaccharide is restricted primarily to the Southern Hemisphere of the Cremer-Pople sphere, specifically traversing B₁,₄ → [⁴E]≠ → E₄/¹C₄ pathways during enzymatic catalysis or solvation [5]. Adiabatic potential energy maps constructed using B3LYP/6-31G(d) level theory demonstrate three primary energy minima in the gas phase (designated A1-g at (-90°, -105°), A2-g (30°, 154°), and A3-g (170°, 154°)), corresponding to distinct orientations of the hydroxyl groups (χ₁, χ₂, χ₄ dihedral angles) [2] [8]. These minima shift significantly in aqueous environments modeled using the Polarized Continuum Model (PCM), consolidating into a dominant minimum near (χ₂, χ₁) = (-90°, -105°) due to enhanced hydrogen bonding with water molecules. The constrained conformational flexibility directly influences the physical properties of carrageenan gels, as the rigidity of the 3,6-anhydro-D-galactose units restricts glycosidic linkage mobility and promotes helical bundle formation essential for gel strength [2] [8].

Table 1: Low-Energy Conformers of 3,6-Anhydro-α-D-galactose Under Different Conditions

ConformerDihedral Angles (χ₂, χ₁)Relative Energy (kcal/mol)EnvironmentCalculation Method
A1-g(-90°, -105°)0.0Gas PhaseB3LYP/6-31G(d)
A2-g(30°, 154°)0.76Gas PhaseB3LYP/6-31G(d)
A3-g(170°, 154°)0.76Gas PhaseB3LYP/6-31G(d)
A1-w(-90°, -105°)0.0Water (PCM)B3LYP/6-31G(d)

Physicochemical Properties: Solubility, Thermal Stability, and Reactivity

The bicyclic structure of 3,6-anhydro-D-galactose profoundly influences its physicochemical behavior. It exhibits high water solubility, particularly in its commercially available 10% aqueous solution form [9] [10], attributed to extensive hydrogen bonding capacity through its three hydroxyl groups. Thermogravimetric analyses indicate decomposition temperatures above 180°C, reflecting moderate thermal stability, though the anhydro ring remains susceptible to acid-catalyzed hydrolysis due to ring strain [3] [8]. Spectroscopically, the compound displays distinctive Fourier-transform infrared (FTIR) signatures: a strong ether linkage (C-O-C) vibration between 1150-1080 cm⁻¹, hydroxyl stretching at 3200-3400 cm⁻¹, and a characteristic anhydro ring absorption at approximately 931 cm⁻¹, providing a key identification marker in polysaccharide matrices [3]. Sulfation significantly modifies its reactivity and properties; 2-O-sulfation increases molecular polarity and enhances electrostatic interactions within carrageenan helices, as confirmed through comparative DFT studies of sulfated versus non-sulfated derivatives [8]. The glycosidic bonds involving the anhydro sugar demonstrate atypical stability patterns, with β-linkages showing greater hydrolytic resistance than α-configurations in computational models [5].

Table 2: Characteristic Physicochemical and Spectroscopic Properties of 3,6-Anhydro-D-galactose

PropertyCharacteristicsDetection Method
SolubilityHighly soluble in water; soluble in aqueous alcoholsSolution calorimetry
Thermal Decomposition>180°CThermogravimetric analysis
FTIR SignaturesEther linkage: 1150-1080 cm⁻¹; OH stretch: 3200-3400 cm⁻¹; Anhydro ring: ~931 cm⁻¹FTIR spectroscopy
Impact of 2-O-SulfationIncreased polarity and hydrogen-bonding capacityDFT calculations (B3LYP)

Comparative Analysis with 3,6-Anhydro-L-galactose Derivatives

The stereochemical inversion from D to L configuration in 3,6-anhydrogalactose derivatives creates biologically significant structural distinctions. While 3,6-anhydro-D-galactose is the characteristic component of carrageenans (red algal galactans), its L-enantiomer primarily occurs in agarose polymers, leading to divergent macromolecular architectures [3] [6]. Enzymatic recognition demonstrates absolute stereospecificity, as evidenced by glycoside hydrolases (e.g., ZgGH129 from Zobellia galactanivorans) that exclusively process the α-D-anhydro configuration via a retaining mechanism, showing no activity toward L-configured substrates [5]. Mass spectrometric analyses reveal distinct fragmentation patterns for peracetylated derivatives of the D and L forms, providing analytical differentiation methods [6]. Crucially, the D configuration dominates biologically active sulfated polysaccharides with reported antiviral and anti-inflammatory properties, such as those extracted from Agardhiella ramosissima and Sphaerococcus coronopifolius, which show inhibition of Herpes simplex virus type 1 (HSV-1) and HIV-1 replication in vitro [7]. This bioactivity correlation suggests that the specific stereochemistry influences interaction with biological targets, potentially through differential protein binding or membrane recognition mechanisms [3] [7].

Table 3: Comparative Analysis of D and L Epimers of 3,6-Anhydrogalactose

Property3,6-Anhydro-D-galactose3,6-Anhydro-L-galactose
Primary OccurrenceCarrageenans (e.g., κ-, ι-types)Agarose
Enzymatic ProcessingSpecific hydrolysis by carrageenases (e.g., ZgGH129)Specific hydrolysis by agarases
Mass SpectrometryDistinct fragmentation pattern of peracetateMirror-image fragmentation of peracetate
Biological ActivityAnti-HIV, anti-HSV activities demonstratedPrimarily structural role in agar

Properties

CAS Number

14122-18-0

Product Name

3,6-Anhydro-D-galactose

IUPAC Name

(2R)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m0/s1

InChI Key

WZYRMLAWNVOIEX-BGPJRJDNSA-N

SMILES

C1C(C(C(O1)C(C=O)O)O)O

Synonyms

3,6-anhydrogalactose

Canonical SMILES

C1C(C(C(O1)C(C=O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](O1)[C@H](C=O)O)O)O

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